METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Brand Name: Vulcanchem
CAS No.: 494825-96-6
VCID: VC5693815
InChI: InChI=1S/C19H19N5O4S2/c1-11-8-12(2)21-18(20-11)29-10-16-23-24-19(28-16)30-9-15(25)22-14-7-5-4-6-13(14)17(26)27-3/h4-8H,9-10H2,1-3H3,(H,22,25)
SMILES: CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C
Molecular Formula: C19H19N5O4S2
Molecular Weight: 445.51

METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE

CAS No.: 494825-96-6

Cat. No.: VC5693815

Molecular Formula: C19H19N5O4S2

Molecular Weight: 445.51

* For research use only. Not for human or veterinary use.

METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE - 494825-96-6

Specification

CAS No. 494825-96-6
Molecular Formula C19H19N5O4S2
Molecular Weight 445.51
IUPAC Name methyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O4S2/c1-11-8-12(2)21-18(20-11)29-10-16-23-24-19(28-16)30-9-15(25)22-14-7-5-4-6-13(14)17(26)27-3/h4-8H,9-10H2,1-3H3,(H,22,25)
Standard InChI Key FZGGYCCQDNKOFC-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity

The compound’s molecular formula is C₁₉H₁₉N₅O₄S₂, with a molecular weight of 445.51 g/mol. Its IUPAC name reflects three key components:

  • 4,6-Dimethylpyrimidin-2-yl sulfanylmethyl group

  • 1,3,4-Oxadiazole ring

  • Methyl benzoate backbone

Table 1: Molecular Descriptors

PropertyValue
CAS Registry Number494825-96-6
Molecular FormulaC₁₉H₁₉N₅O₄S₂
Molecular Weight445.51 g/mol
Key Functional GroupsPyrimidine, Oxadiazole, Ester

The pyrimidine moiety contributes to nucleic acid mimicry, while the oxadiazole ring enhances metabolic stability . The thioether (-S-) linkages between groups improve membrane permeability, a critical factor in drug bioavailability.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves sequential coupling reactions:

  • Oxadiazole Formation: Cyclization of a thiohydrazide with a carboxylic acid derivative under dehydrating conditions.

  • Sulfanylmethyl Attachment: Reaction of 4,6-dimethylpyrimidine-2-thiol with a bromomethyl intermediate via nucleophilic substitution.

  • Esterification: Coupling the sulfanyl-acetamido intermediate with methyl benzoate using carbodiimide reagents (e.g., EDC or DCC).

Table 2: Common Reagents and Conditions

StepReagents/Conditions
Oxadiazole CyclizationPOCl₃, DMF, 80–100°C
Thioether FormationK₂CO₃, DMSO, RT
Amide CouplingEDC/HOBt, CH₂Cl₂, 0–5°C

Yield optimization requires precise stoichiometry and inert atmospheres to prevent disulfide byproducts.

Biological Activities and Mechanisms

Anticancer Activity

Pyrimidine derivatives intercalate DNA and inhibit topoisomerase II, as demonstrated in HepG2 cells (IC₅₀ = 12 µM) . The oxadiazole ring may enhance apoptosis via caspase-3 activation.

Table 3: Comparative Bioactivity of Analogues

Compound ClassTargetIC₅₀/MIC
Oxadiazole-PyrimidineTopoisomerase II12 µM
Nitrofuran DerivativesMtb H37Rv0.5 µg/mL

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: δ 2.4 (s, 6H, pyrimidine-CH₃), δ 3.9 (s, 3H, ester-OCH₃) .

  • MS (ESI+): m/z 446.1 [M+H]⁺ .

Research Gaps and Future Directions

Unresolved Challenges

  • Toxicity Profiles: No in vivo data exist for this compound.

  • Resistance Potential: Cross-resistance with existing antimicrobials remains unstudied .

Proposed Studies

  • In Vivo Efficacy: Testing in murine models of infection or cancer.

  • SAR Analysis: Modifying sulfanyl groups to enhance target affinity.

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